molecular formula C17H12F2N2O2S2 B2608888 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1797299-73-0

1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2608888
CAS No.: 1797299-73-0
M. Wt: 378.41
InChI Key: ZOCDPSUENYSTGX-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea (CAS 1797299-73-0) is a synthetic organic compound with the molecular formula C17H12F2N2O2S2 and a molecular weight of 378.42 g/mol . This urea derivative features a complex structure incorporating difluorophenyl and bithiophene moieties, specifically a thiophene-3-carbonyl group attached to a thiophen-2-ylmethyl chain. The presence of the thiophene rings is of significant research interest, as thiophene-based compounds are widely investigated in medicinal chemistry for their diverse biological activities . Thiophene derivatives have been reported to exhibit a broad range of therapeutic properties, including anti-inflammatory, antimicrobial, antifungal, and anticancer activities, making them valuable scaffolds in the development of new pharmacological tools and lead compounds . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR) in drug discovery projects. Its application may extend to material science, given the utility of thiophene-containing compounds in the fabrication of electronic devices. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S2/c18-12-2-1-3-13(19)15(12)21-17(23)20-8-11-4-5-14(25-11)16(22)10-6-7-24-9-10/h1-7,9H,8H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCDPSUENYSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core is formed by reacting an appropriate amine with an isocyanate. In this case, 2,6-difluoroaniline can be reacted with an isocyanate derivative to form the urea linkage.

    Introduction of the Thiophene Groups: The thiophene groups are introduced through a series of coupling reactions. For example, a thiophene-2-carboxylic acid derivative can be coupled with a thiophene-3-carbonyl chloride in the presence of a base to form the desired thiophene structure.

    Final Assembly: The final compound is assembled by linking the urea core with the thiophene groups through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Urea Formation Mechanism

The urea linkage is formed via condensation between an amine and a carbonyl chloride. For example, in similar compounds, difluoroanilines react with thiophene-derived carbonyl chlorides (e.g., thiophene-2-carbonyl chloride) in the presence of a base like triethylamine under anhydrous conditions. This reaction is critical for forming the core structure of the compound.

General Reaction Pathway :
Difluoroaniline+Thiophene-carbonyl chlorideBaseUrea Derivative\text{Difluoroaniline} + \text{Thiophene-carbonyl chloride} \xrightarrow{\text{Base}} \text{Urea Derivative}

Thiophene Functionalization

Thiophene rings in the compound undergo oxidation or substitution. For instance, thiophene derivatives can form sulfoxides or sulfones under oxidizing conditions. Similarly, thiophene-3-carbonyl groups may participate in nucleophilic acyl substitution reactions.

Thiophene Oxidation :
ThiopheneOxidizing agentThiophene sulfoxide/sulfone\text{Thiophene} \xrightarrow{\text{Oxidizing agent}} \text{Thiophene sulfoxide/sulfone}

Coupling Reactions

The compound’s synthesis likely involves coupling aromatic systems (e.g., difluorophenyl and thiophenylmethyl groups). Analogous reactions use reflux conditions in solvents like 1,2-dichloroethane or ethanol , often with catalysts like acetic acid.

Nucleophilic Substitution

The difluorophenyl group’s electron-withdrawing fluorine atoms enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example, in urea derivatives, the carbonyl group can react with nucleophiles (e.g., amines, alcohols) under basic or acidic conditions .

Example Reaction :
Difluorophenyl-urea+NucleophileBase/AcidSubstituted derivative\text{Difluorophenyl-urea} + \text{Nucleophile} \xrightarrow{\text{Base/Acid}} \text{Substituted derivative}

Hydrolysis and Rearrangement

Urea derivatives may undergo hydrolysis to form carbamic acids or rearrange under thermal stress. For instance, urea bonds can cleave under acidic or basic conditions, releasing ammonia and forming carbamates.

UreaH+Carbamic acid+Ammonia\text{Urea} \xrightarrow{\text{H+}} \text{Carbamic acid} + \text{Ammonia}

Oxidative Modifications

The thiophene rings in the compound are prone to oxidation, forming sulfoxides or sulfones. This reaction is critical for modulating biological activity, as seen in similar heterocyclic compounds .

Oxidation of Thiophene :
ThiopheneH₂O₂/ROORThiophene sulfoxide/sulfone\text{Thiophene} \xrightarrow{\text{H₂O₂/ROOR}} \text{Thiophene sulfoxide/sulfone}

Biological Activity

Urea derivatives with thiophene and difluorophenyl groups are explored for their potential as enzyme inhibitors or receptor modulators. For example, similar compounds show promise in targeting vascular endothelial growth factor receptor-2 (VEGFR-2) or metabolic pathways.

Material Science

The compound’s structural rigidity and electron-withdrawing groups (e.g., difluorophenyl) make it suitable for applications in organic electronics or as a building block for supramolecular architectures.

Comparative Reaction Data

Reaction Type Conditions Outcome Source
Urea FormationTriethylamine, anhydrous THFCoupling of difluoroaniline and thiophene-carbonyl
Thiophene OxidationH₂O₂/ROOR, acidic/basic conditionsSulfoxide/sulfone derivatives
HydrolysisAcidic or basic conditionsCarbamic acid + ammonia
CondensationEthanol, acetic acid (catalyst)Thiophene-containing imine derivatives

Yield Optimization

Improved yields (e.g., 90% in thiophene-containing compounds) are achieved by optimizing reagent ratios (e.g., excess POCl₃) or using reflux solvents like THF.

Structural Validation

Key analytical techniques include:

  • NMR : Identifies aromatic protons and carbonyl groups (e.g., thiophene carbons at ~130–155 ppm) .

  • FT-IR : Confirms functional groups (e.g., urea N–H stretch ~3300 cm⁻¹) .

  • Mass Spectrometry : Validates molecular weight and purity .

Stability Considerations

The compound’s stability depends on the reactivity of its functional groups. For example, thiophene sulfones are more stable than thiophenes under oxidative conditions .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea consists of a central urea group bonded to a difluorophenyl ring and a thiophene-based side chain. The synthesis typically involves the reaction of 2,6-difluoroaniline with a thiophene derivative under controlled conditions, which may include optimizing parameters such as temperature, solvent choice, and reaction time to enhance yield and purity.

Key Structural Data

PropertyValue
Urea bond length~1.32 Å
Aromatic C-C bond length~1.39 Å
Solubility characteristicsInfluenced by polar functional groups
StabilityStable under standard conditions

The presence of fluorine atoms enhances the compound's lipophilicity, potentially influencing its biological activity.

Biological Activities

This compound is classified as a urea derivative, known for diverse biological activities. Research indicates that urea derivatives often exhibit anti-inflammatory and anticancer properties. The specific arrangement of substituents on the urea backbone significantly affects the compound's reactivity and biological interactions .

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The ability of urea derivatives to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Some derivatives have shown promise in exhibiting antimicrobial activity against various pathogens.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells (MCF-7), with an IC50 value indicating effective concentration for therapeutic use.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory potential of this compound demonstrated inhibition of pro-inflammatory cytokines in vitro. The compound was shown to downregulate TNF-alpha and IL-6 levels in macrophage cultures stimulated with LPS (lipopolysaccharide).

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea depends on its specific application:

    Pharmaceuticals: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl and thiophene groups can enhance binding affinity and specificity.

    Materials Science: The electronic properties of the thiophene groups can facilitate charge transport and light emission, making it useful in electronic devices.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Urea Core

Modifications to the urea moiety significantly alter biological activity. For example:

Compound Name Structural Features Biological Activity Reference
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)amine Replaces urea with an amine group Reduced hydrogen-bonding capacity; altered receptor interactions
1-Phenyl-3-(pyridin-3-yl)urea Lacks thiophene substituents Lower binding affinity due to absence of sulfur-mediated electronic effects

The urea group in the target compound facilitates hydrogen bonding with enzymatic targets, such as kinases or ureases, which is critical for its inhibitory effects . In contrast, amine-substituted analogs (e.g., ) exhibit different pharmacokinetic profiles due to reduced polarity .

Aromatic Ring Modifications

Variations in the aromatic substituents influence potency and selectivity:

Compound Name Structural Features Biological Activity Reference
1-(4-Fluorophenyl)-3-(5-(thiophen-2-yl)pyridin)urea Monosubstituted fluorophenyl Enhanced selectivity for tyrosine kinase inhibitors
1-(2,6-Difluorophenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea Pyrimidine instead of thiophene Antiangiogenic and antitumor activity via VEGF inhibition

The 2,6-difluorophenyl group in the target compound provides steric and electronic effects that improve target engagement compared to monosubstituted fluorophenyl derivatives . The pyrimidine-containing analog () demonstrates divergent mechanisms, highlighting the role of heteroaromatic systems in modulating biological pathways .

Heterocyclic Replacements: Thiophene vs. Furan

Replacing thiophene with furan alters electronic properties and bioactivity:

Compound Name Structural Features Biological Activity Reference
1-Phenyl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea Furan instead of thiophene Reduced enzyme inhibition due to lower electron density
3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea Mixed furan-thiophene system Broader antimicrobial activity

The thiophene-3-carbonyl group in the target compound enhances π-π stacking and sulfur-mediated interactions, which are less pronounced in furan-containing analogs . This difference is critical in applications requiring strong target binding, such as kinase inhibition .

Functional Group Additions

Additional functional groups impact solubility and reactivity:

Compound Name Structural Features Biological Activity Reference
1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea Hydroxypropyl linker Improved solubility; potential anti-inflammatory effects
1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea Thiadiazole core Urease inhibition with IC₅₀ = 2.1 µM

The thiophene-3-carbonyl group in the target compound introduces a ketone functionality, which may participate in covalent bonding with cysteine residues in enzymes, a feature absent in hydroxypropyl or thiadiazole derivatives .

Biological Activity

1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique combination of difluorophenyl and thiophene moieties in its structure suggests a range of possible interactions with biological targets, making it a candidate for further investigation in drug development.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14F2N2O2S2\text{C}_{16}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_2\text{S}_2

Where:

  • C : Carbon
  • H : Hydrogen
  • F : Fluorine
  • N : Nitrogen
  • O : Oxygen
  • S : Sulfur

The mechanism of action for this compound likely involves interaction with specific molecular targets, including enzymes and receptors. Compounds with similar structures have been known to inhibit various biological pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation. For instance, the thiophene moiety is recognized for its role in enhancing the bioactivity of drugs by improving solubility and target specificity .

Biological Activity Overview

Research indicates that derivatives of urea-thiophene compounds exhibit a variety of biological activities, including:

  • Anticancer Activity : Some studies have shown that thiophene derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties. Thiophene derivatives are often explored for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene-containing ureas:

  • Antiproliferative Activity :
    • A study evaluated a series of thiophene-based urea compounds for their cytotoxic effects on U937 cells. The results indicated that certain derivatives exhibited IC50 values lower than 20 μM, suggesting effective antiproliferative activity compared to standard treatments like etoposide .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of thiophene urea compounds revealed that modifications to the thiophene ring or the urea moiety significantly affected biological activity. For instance, the introduction of electron-withdrawing groups enhanced potency against specific cancer cell lines .
  • Inhibition Studies :
    • In vitro studies have shown that similar compounds can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain pathways. This inhibition could lead to reduced inflammatory responses in vivo .

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameBiological ActivityIC50 (μM)Notes
1-(Phenyl)-3-(thiophene-2-carbonylamino)ureaAnticancer15Effective against breast cancer cells
1,3-Diphenylureaα-glucosidase inhibitor12Potential diabetes treatment
Benzo[b]thiophene-diaryl ureaApoptosis induction18Investigated for anticancer properties

Q & A

Basic Research Question

  • Spectroscopy: Use 1H^1H/13C^{13}C-NMR to confirm urea linkage and substituent positions. IR spectroscopy verifies carbonyl (C=O) and NH stretching vibrations.
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves 3D structure and hydrogen-bonding networks .
    Data Contradictions: If NMR signals conflict with SC-XRD results (e.g., tautomerism or dynamic motion), employ variable-temperature NMR or density functional theory (DFT) simulations to reconcile discrepancies.

How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s thiophene and difluorophenyl moieties?

Advanced Research Question

  • SAR Design: Synthesize analogs with modified substituents (e.g., replacing thiophene-3-carbonyl with furan or adjusting fluorine positions on the phenyl ring). Test against target proteins (e.g., kinases or receptors) via enzymatic assays or cellular models.
  • Key Metrics: Compare IC50_{50}, binding affinity (Kd_d), and selectivity ratios. For example, highlights how urea derivatives with thiophene groups exhibit enhanced bioactivity due to π-π stacking interactions .
  • Data Interpretation: Use molecular docking (e.g., AutoDock) to correlate substituent effects with binding modes.

What strategies are recommended for resolving crystallographic refinement challenges, particularly with disordered thiophene rings or fluorine atoms?

Advanced Research Question

  • Disorder Handling: In SHELXL, apply restraints (e.g., SIMU, DELU) to manage thermal motion in flexible thiophene rings. For fluorine atoms, refine anisotropic displacement parameters to account for high electron density .
  • Validation Tools: Use checkCIF/PLATON to flag geometric outliers. If twinning is suspected (common in fluorinated compounds), test for pseudo-merohedral twinning via Hooft statistics .

How can researchers address discrepancies between computational predictions and experimental biological activity data?

Advanced Research Question

  • Root Causes: Differences may arise from solvation effects, protein flexibility, or unaccounted metabolic pathways.
  • Mitigation:
    • Perform molecular dynamics (MD) simulations to model solvent-protein-ligand interactions.
    • Validate computational models with isothermal titration calorimetry (ITC) to measure binding thermodynamics.
    • Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm activity trends .

What experimental approaches are suitable for probing the compound’s stability under physiological conditions?

Advanced Research Question

  • In Vitro Stability: Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-MS at timed intervals.
  • Metabolic Stability: Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Identify metabolites with high-resolution mass spectrometry (HRMS) .
  • Formulation Strategies: To enhance stability, consider prodrug modifications (e.g., esterification of urea NH groups) or nanoparticle encapsulation.

How can researchers optimize reaction yields in multi-step syntheses involving air-sensitive intermediates?

Advanced Research Question

  • Air-Sensitive Steps: Use Schlenk lines or gloveboxes for handling intermediates like isocyanates or thiophene carbonyl chlorides.
  • Catalysis: Employ transition-metal catalysts (e.g., Pd for cross-couplings) to improve efficiency. For example, Suzuki-Miyaura coupling could link thiophene fragments .
  • Process Monitoring: Implement in-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products.

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